![molecular formula C28H24N2O3 B1194554 4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate CAS No. 1338574-83-6](/img/structure/B1194554.png)

4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate

Overview

Description

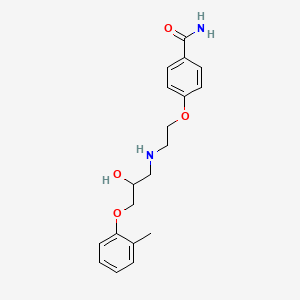

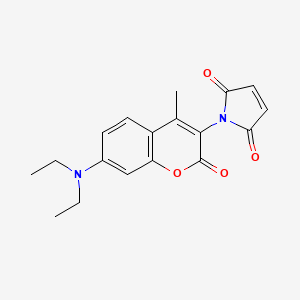

The compound “4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR and are formally derived from carbamic acid . Methyl carbamate, a simple ester of carbamic acid, is a colorless solid prepared by the reaction of methanol and urea .

Synthesis Analysis

Carbamate esters can be synthesized via alcoholysis of carbamoyl chlorides . The reaction of methanol and urea can also produce methyl carbamate . Additionally, carbamates can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked by a single bond to the same carbon atom . In the case of methyl carbamate, it is formed by the reaction of methanol and urea .Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, they can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . They can also be formed via a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates .Physical And Chemical Properties Analysis

Carbamates, such as methyl carbamate, are colorless solids . They can be prepared by various methods and have broad functional group tolerance .Scientific Research Applications

Microbial Elimination of Carbamate Pesticides

Carbamate compounds, due to their structure, are used in pesticides like methomyl and carbaryl. Their application in agriculture is significant for pest control. However, they can be harmful to non-target organisms. Research has been conducted on microbial strains that can degrade these pesticides, offering an environmentally friendly elimination method .

Antimicrobial Applications

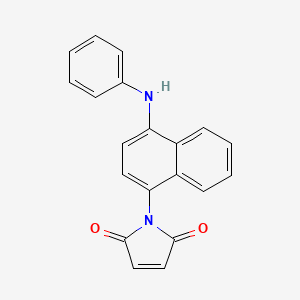

Carbamate derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain naphthalen-2-yl carbamates have shown promising results against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium species. This indicates potential use in treating bacterial infections resistant to conventional antibiotics .

Enzymatic Degradation Studies

The enzymatic degradation of carbamate pesticides is a promising area due to the high substrate specificity and catalytic efficacy of enzymes. Research is focused on identifying and utilizing enzymes that can specifically target and break down carbamate compounds, making this a vital application in bioremediation efforts .

Development of Antimycobacterial Agents

Carbamate compounds have been studied for their potential as antimycobacterial agents. Some carbamates have shown activity against Mycobacterium strains, suggesting their use in the treatment of diseases like tuberculosis .

Inhibition of Acetylcholinesterase Activity

Carbamates are known to inhibit acetylcholinesterase activity, which is the mechanism behind their pesticidal action. This property is also being explored for therapeutic applications in diseases where acetylcholinesterase inhibitors are beneficial .

Synthesis of Antibacterial Compounds

Research into biphenyl and dibenzofuran derivatives of carbamates has shown that these compounds can have significant antibacterial activity. This opens up possibilities for the development of new antibacterial drugs, especially in the face of rising antibiotic resistance .

Mechanism of Action

Target of Action

Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

The compound likely interacts with its targets through carbamoylation , a process that involves the addition of a carbamoyl group. This can result in the formation of urea, carbamates, and thiocarbamates .

Biochemical Pathways

The compound is likely involved in the carbamoylation pathway . In a typical carbamoylation reaction, a carbamic acid intermediate is formed from the starting material and CO2 . This intermediate is then dehydrated to generate the corresponding isocyanate, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

Pharmacokinetics

Carbamates are generally known for their broad functional group tolerance and streamlined workup procedure .

Result of Action

Carbamates are known to be useful in the preparation of various compounds of interest .

Action Environment

Carbamoylation reactions can be carried out in various conditions, including in the presence of exhaust gas containing impurities such as so2, no2, and co .

Future Directions

Future directions in the study and application of carbamates could involve the development of more efficient and environmentally friendly synthesis methods . For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

properties

IUPAC Name |

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c1-30(19-20-6-5-9-25(18-20)21-7-3-2-4-8-21)28(32)33-26-16-14-23(15-17-26)22-10-12-24(13-11-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJGYRHAOHORFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.